4-(Tetrahydropyran-4-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tetrahydropyran-4-yloxy)aniline is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . It is also known by several synonyms, including 4-tetrahydropyran-4-yloxy aniline and 4-oxan-4-yloxy aniline. This compound features a tetrahydropyran ring attached to an aniline moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydropyran-4-yloxy)aniline typically involves the reaction of 4-hydroxyaniline with tetrahydropyran under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydropyran-4-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form tetrahydropyran-4-yloxy-cyclohexylamine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tetrahydropyran-4-yloxy-cyclohexylamine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(Tetrahydropyran-4-yloxy)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Tetrahydropyran-4-yloxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The tetrahydropyran ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Similar structure but with a methoxy group instead of a tetrahydropyran ring.
4-Ethoxyaniline: Contains an ethoxy group in place of the tetrahydropyran ring.
4-Butoxyaniline: Features a butoxy group instead of the tetrahydropyran ring.
Uniqueness
4-(Tetrahydropyran-4-yloxy)aniline is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and physical properties. This ring structure can influence the compound’s reactivity, stability, and potential biological activity, making it a versatile intermediate in various synthetic and research applications .
Properties
IUPAC Name |
4-(oxan-4-yloxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIFXNITZHWCRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640241 |
Source
|
Record name | 4-[(Oxan-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917483-71-7 |
Source
|
Record name | 4-[(Oxan-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(oxan-4-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.